2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide

描述

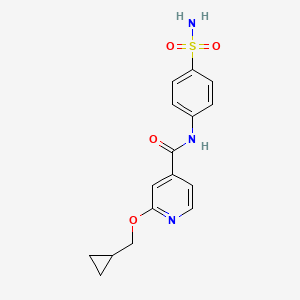

2-(Cyclopropylmethoxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core. Key structural features include:

- Pyridine ring: Substituted at the 2-position with a cyclopropylmethoxy group (OCH₂-cyclopropane).

- Carboxamide linkage: Connects the pyridine ring to a 4-sulfamoylphenyl group (SO₂NH₂-C₆H₄). This compound’s design likely targets enzymes such as carbonic anhydrases (CAs), where the sulfamoyl group acts as a zinc-binding moiety .

属性

IUPAC Name |

2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c17-24(21,22)14-5-3-13(4-6-14)19-16(20)12-7-8-18-15(9-12)23-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,19,20)(H2,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDGGVMOCGCUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(cyclopropylmethoxy)-N-(4-sulfamoylphenyl)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antifungal and antitumor applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclopropylmethoxy group and a sulfonamide moiety, which are critical for its biological activity. The chemical structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 304.36 g/mol

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. A study highlighted the efficacy of related pyridinecarboxamide derivatives against various fungal strains, demonstrating that modifications in the side chains can enhance antifungal activity.

Table 1: Antifungal Activity of Pyridine Derivatives

Antitumor Activity

In addition to antifungal properties, the compound has been investigated for its antitumor effects. A case study conducted by Da Silva et al. demonstrated that pyridine derivatives can significantly reduce cell viability in glioblastoma multiforme cells.

Case Study: Antitumor Effects

- Objective : Evaluate the cytotoxic effects of pyridine derivatives on glioblastoma cells.

- Methodology : Cell viability was assessed using the MTT assay.

- Results : The compound showed a dose-dependent reduction in cell viability with an IC value of approximately 15 µM against glioblastoma cells.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in fungal and cancer cell metabolism.

- Disruption of Cell Membranes : The hydrophobic cyclopropylmethoxy group may facilitate membrane penetration, leading to cell lysis in fungi.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

Carboxamide vs. Acetamide Linkers

- Target compound : Pyridine-4-carboxamide (direct CONH- linkage).

- Acetamide analogs (e.g., compounds from and ): Feature a CH₂CONH- linker. Example: 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1, ) .

Sulfamoylphenyl Group Positioning

- All analogs share the N-(4-sulfamoylphenyl) group, critical for zinc coordination in CA inhibition.

- Positioning relative to the pyridine/acetamide core affects orientation in enzyme active sites. For instance, in , the acetamide linker’s length enabled isoform selectivity by reaching variable CA active site regions .

Substituent Effects

Cyclopropylmethoxy vs. Other Substituents

- Target compound : 2-(Cyclopropylmethoxy) group provides a compact, rigid substituent.

- Comparisons: Ethoxy/alkyl groups: E.g., 6-Ethoxybenzo[d]thiazole in Compound 1 () . Ethoxy increases hydrophobicity but lacks rigidity. Aromatic/bulky groups: E.g., 4-Benzhydrylpiperazin-1-yl in . Thiadiazole/quinoline: E.g., Compounds 10–13 () . Heterocycles like thiadiazole introduce hydrogen-bonding or π-stacking capabilities.

Physicochemical Properties

- Melting points : Acetamide analogs () range from 128.4°C (Compound 10) to 238.7°C (Compound 9) . The target compound’s cyclopropylmethoxy group may lower melting points compared to polar substituents (e.g., ethoxy) due to reduced polarity.

Carbonic Anhydrase Inhibition

- : Acetamide-linked analogs show isoform selectivity (hCA II vs. VII) dependent on tail length and active site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。